

High-Purity Dihydrozeatin Riboside: Commercial Sources, Application Notes, and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrozeatin riboside*

Cat. No.: *B1246879*

[Get Quote](#)

For Immediate Release

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity **dihydrozeatin riboside**. It includes detailed application notes and experimental protocols for its use in plant biology research and as a potential therapeutic agent. Quantitative data from various studies are summarized in structured tables for easy comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Commercial Availability of High-Purity Dihydrozeatin Riboside

High-purity **dihydrozeatin riboside** is available from several reputable commercial suppliers catering to the research and development community. The quality and purity of the compound are critical for reliable and reproducible experimental results. Below is a summary of offerings from key vendors.

Supplier	Product Name	CAS Number	Purity	Storage	Intended Use
Biosynth	Dihydrozeatin riboside	22663-55-4	Not specified	<-15°C	Research Purposes Only[1]
Biovalley	Dihydrozeatin Riboside	22663-55-4	≥98% (TLC)	-20°C	Research Use Only[2]
Howei Pharm	R-(-)-Dihydrozeatin riboside	64070-21-9	≥95%	Not specified	Research Needs
CliniSciences	Dihydrozeatin riboside	Not specified	Not specified	Not specified	Research

Application Notes

Dihydrozeatin riboside, a naturally occurring cytokinin, plays a crucial role in various physiological processes in plants, including cell division, growth, and development.[3] Beyond its well-established role in plant biology, recent studies have highlighted the potential of cytokinin ribosides, including **dihydrozeatin riboside**, in biomedical research, particularly in the field of oncology.

Applications in Plant Science

In plant tissue culture, **dihydrozeatin riboside** can be used to stimulate cell division and shoot proliferation. Its stability, being a poor substrate for cytokinin oxidase, makes it a valuable tool for maintaining cytokinin activity levels in vitro.[3] It is often used in combination with auxins to induce organogenesis from explants.

Applications in Drug Development and Cancer Research

Several cytokinin ribosides have demonstrated cytotoxic effects against a range of human cancer cell lines. While research on **dihydrozeatin riboside** is less extensive than on other analogs like isopentenyladenosine, the structural similarities suggest its potential as an anticancer agent. Studies have shown that cytokinin ribosides can induce apoptosis and inhibit

cell proliferation in various cancer models. Their mechanism of action is thought to be distinct from standard anticancer drugs, making them interesting candidates for novel therapeutic strategies.

Experimental Protocols

The following protocols are provided as a guideline for researchers. Optimization may be required for specific experimental conditions and cell or tissue types.

Protocol 1: Plant Tissue Culture - Shoot Induction

This protocol describes a general method for inducing shoot formation from leaf explants using **dihydrozeatin riboside**.

Materials:

- Murashige and Skoog (MS) medium
- **Dihydrozeatin riboside** (from a commercial source)
- Naphthaleneacetic acid (NAA)
- Sucrose
- Agar
- Sterile petri dishes
- Sterile filter paper
- Forceps and scalpels
- Plant leaf explants

Procedure:

- Prepare basal MS medium containing 3% (w/v) sucrose and 0.8% (w/v) agar. Adjust the pH to 5.8 before autoclaving.

- After the medium has cooled to approximately 50°C, add filter-sterilized **dihydrozeatin riboside** to a final concentration of 1-5 µM and NAA to a final concentration of 0.1-0.5 µM.
- Pour the medium into sterile petri dishes and allow it to solidify.
- Excise leaf segments (approximately 1 cm²) and place them on the surface of the medium.
- Seal the petri dishes with parafilm and incubate at 25°C under a 16-hour light/8-hour dark photoperiod.
- Subculture the explants to fresh medium every 3-4 weeks.
- Observe for callus formation and subsequent shoot regeneration.

Protocol 2: Quantification of Endogenous Dihydrozeatin Riboside using LC-MS/MS

This protocol provides a method for the extraction and quantification of **dihydrozeatin riboside** from plant tissue.

Materials:

- Plant tissue (e.g., leaves, roots)
- Liquid nitrogen
- Extraction solvent (e.g., methanol:water:formic acid, 15:4:1, v/v/v)
- Internal standard (e.g., deuterated **dihydrozeatin riboside**)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system

Procedure:

- Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

- Add 1 mL of pre-chilled extraction solvent containing the internal standard to the powdered tissue.
- Vortex thoroughly and incubate at -20°C for 1 hour.
- Centrifuge at 13,000 x g for 15 minutes at 4°C.
- Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with a non-eluting solvent (e.g., water).
- Elute the cytokinins with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
- Inject the sample into the LC-MS/MS system for quantification.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of **dihydrozeatin riboside** on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Dihydrozeatin riboside**
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)

- Microplate reader

Procedure:

- Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of **dihydrozeatin riboside** in complete cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **dihydrozeatin riboside**. Include a vehicle control (medium with the same concentration of the solvent used to dissolve **dihydrozeatin riboside**).
- Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

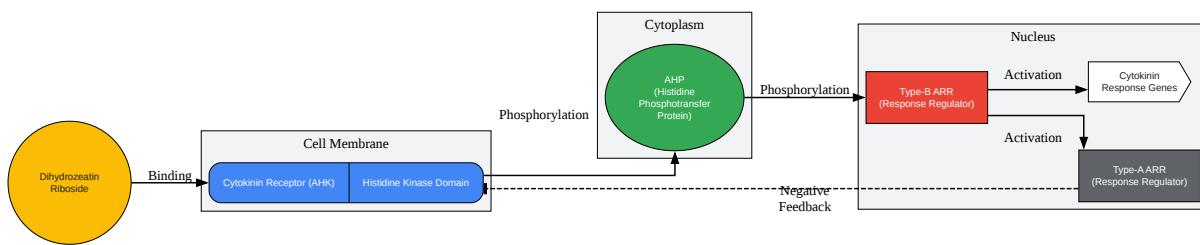
Quantitative Data

The following tables summarize quantitative data related to **dihydrozeatin riboside** from various studies.

Table 1: Endogenous Levels of **Dihydrozeatin Riboside** in Plant Tissues

Plant Species	Tissue	Condition	Dihydrozeatin Riboside Level (pmol/g FW)	Reference
Phaseolus vulgaris	Leaves	Decapitated plants	Minor cytokinin detected	[1]
Rosa hybrida	Bud region	Cuttings	~10-40	[4]
Rosa hybrida	Stem base	Cuttings	~5-25	[4]

Table 2: Cytotoxic Activity of Cytokinin Ribosides against Human Cancer Cell Lines

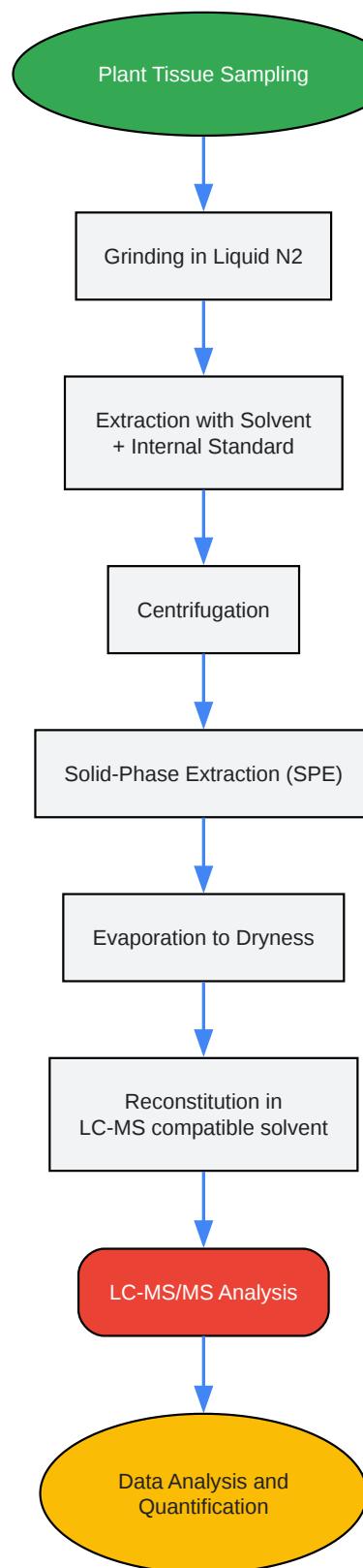

Compound	Cell Line	Assay	IC50 / GI50 (μ M)	Reference
ortho-topolin riboside	Various	Not specified	0.5 - 11.6	[5]
Isopentenyladenosine	Various	Not specified	Active in sub-micromolar to micromolar range	[5]
Kinetin riboside	Various	Not specified	Active in sub-micromolar to micromolar range	[5]
Benzylaminopurine riboside	Various	Not specified	Active in sub-micromolar to micromolar range	[5]

Note: Data for **dihydrozeatin riboside** is limited in publicly available literature. The table presents data for structurally related cytokinin ribosides to indicate the potential for anticancer activity.

Visualizations

Cytokinin Signaling Pathway

The following diagram illustrates the general cytokinin signaling pathway, which is initiated by the binding of a cytokinin, such as **dihydrozeatin riboside**, to a transmembrane histidine kinase receptor.

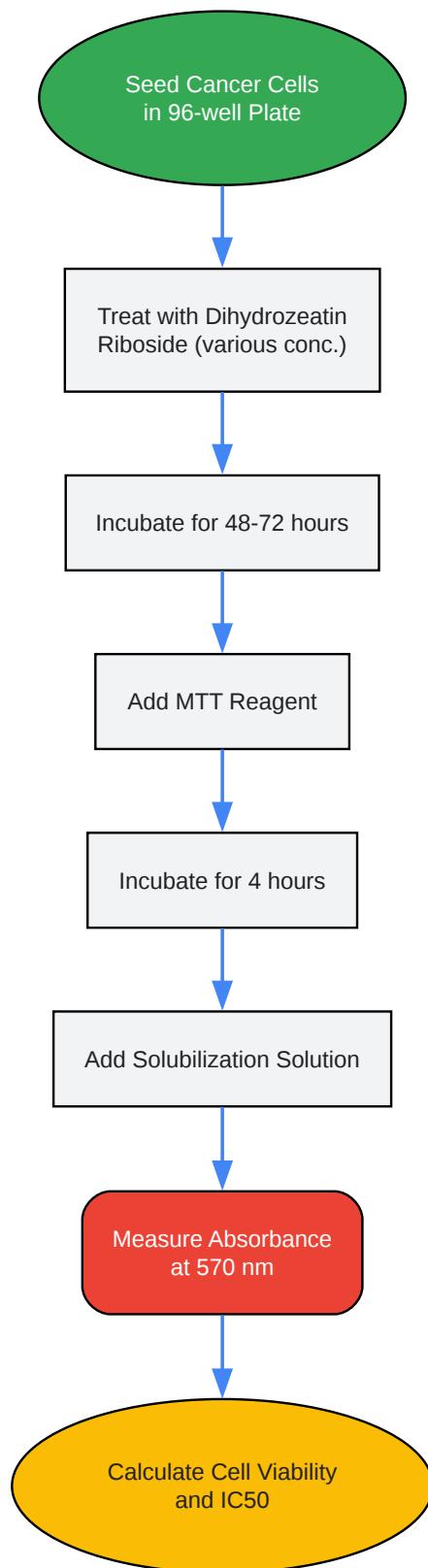


[Click to download full resolution via product page](#)

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the major steps in the quantification of **dihydrozeatin riboside** from plant tissue using liquid chromatography-tandem mass spectrometry.



[Click to download full resolution via product page](#)

Caption: Workflow for **dihydrozeatin riboside** quantification by LC-MS/MS.

Experimental Workflow for In Vitro Anticancer Assay

The following diagram illustrates the key steps of an MTT assay to determine the cytotoxic effects of **dihydrozeatin riboside**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining anticancer activity using an MTT assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of Cytokinins, Cytosine Ribosides and their Analogs on the Viability of Normal and Neoplastic Human Cells | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [High-Purity Dihydrozeatin Riboside: Commercial Sources, Application Notes, and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246879#commercial-sources-for-high-purity-dihydrozeatin-riboside>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com